5,7-Dimethyloxazolo[5,4-d]pyrimidine
Description
Properties
CAS No. |
120266-89-9 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.153 |
IUPAC Name |
5,7-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C7H7N3O/c1-4-6-7(11-3-8-6)10-5(2)9-4/h3H,1-2H3 |
InChI Key |
XHNYFYGIGHURGH-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC(=N1)C)OC=N2 |
Synonyms |
Oxazolo[5,4-d]pyrimidine, 5,7-dimethyl- (6CI) |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Applications
5,7-Dimethyloxazolo[5,4-d]pyrimidine derivatives have been extensively studied for their anticancer properties. A variety of synthesized derivatives have shown promising results against several cancer cell lines.
Structure-Activity Relationship Studies
Research indicates that the structural modifications of this compound can significantly influence its biological activity. A study synthesized a series of derivatives and evaluated their FGFR1-inhibition ability and cytotoxicity against cancer cell lines such as H460 (lung), B16F10 (melanoma), and A549 (lung) . The compound N5g demonstrated the highest potency with an IC50 value of 5.472 µM against H460 cells.
Table 1: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N5g | H460 | 5.472 |
| N5g | B16F10 | 4.260 |
| N5g | A549 | 5.837 |
This suggests that compounds with more rigid structures and additional heteroatoms in their side chains exhibit enhanced antitumor activity.
Broad-Spectrum Anticancer Activity
Another study evaluated new oxazolo[5,4-d]pyrimidine derivatives for their cytotoxic effects against a broader panel of human cancer cell lines including MCF7 (breast adenocarcinoma) and LoVo (colon adenocarcinoma) . The results indicated that these compounds not only have potent anticancer activity but also show promise as potential inhibitors of human VEGFR-2, which is crucial in cancer angiogenesis.
Antiviral and Immunosuppressive Properties
In addition to their anticancer effects, some derivatives of this compound have been investigated for antiviral and immunosuppressive activities. The structural similarity of these compounds to purines allows them to act as potential antimetabolites .
The immunological and antiviral activities were assessed through in vitro testing against various viral strains and immune responses. Certain derivatives demonstrated significant antiviral properties while maintaining low toxicity towards normal cells . This dual functionality positions this compound as a versatile scaffold for drug development.
Case Studies
- FGFR1 Inhibition : A series of studies highlighted the effectiveness of this compound derivatives in inhibiting FGFR1 in various cancer models. The most potent derivative showed substantial inhibition at low concentrations .
- VEGFR-2 Inhibition : Research indicated that certain derivatives could inhibit VEGFR-2 effectively while being less toxic to normal cells compared to traditional chemotherapeutics like cisplatin and 5-fluorouracil .
- Antiviral Testing : Compounds were tested against viral infections where they displayed significant antiviral activity alongside immunosuppressive effects, suggesting potential applications in treating viral diseases as well as autoimmune conditions .
Comparison with Similar Compounds
Structural and Functional Comparison with Thiazolo[5,4-d]pyrimidine Derivatives
Core Heterocycle Differences
- Electronic Properties: The substitution of sulfur (thiazolo) with oxygen (oxazolo) alters electronic density and polarity.
- Synthetic Flexibility: Thiazolo[5,4-d]pyrimidines are extensively modified at positions 2, 5, and 7 to optimize receptor binding, as seen in A2A adenosine receptor (A2AAR) antagonists . Oxazolo derivatives may exhibit different regioselectivity in reactions due to electronic differences.
Pharmacological Profiles
- ADME Properties: Thiazolo derivatives (e.g., compounds 8, 11, 19) exhibit favorable drug-likeness, including adherence to Lipinski's rules, TPSA <14 Ų (indicating membrane permeability), and oral bioavailability .
Comparison with Other Oxazolo and Isoxazolo Derivatives
Oxazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione Derivatives
- Example Compound: 2-(4-Chlorophenyl)-4,6-dimethyloxazolo[5,4-d]pyrimidine-5,7-dione (CAS 63873-75-6) . Molecular Weight: 291.69 g/mol vs.
Isoxazolo[3,4-d]pyrimidines
- Example Compound: 5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6-dione (CAS 5738-92-1) . Structural Note: The isoxazole ring (oxygen and nitrogen) differs from oxazole (oxygen only), influencing hydrogen-bonding capacity and metabolic stability.
Key Data Tables
Table 1. Physicochemical Properties of Selected Compounds
*Predicted based on oxygen's polarity.
Preparation Methods
Synthesis via Condensation and Cyclization Using Thionyl Chloride
A foundational method for synthesizing 5,7-dimethyloxazolo[5,4-d]pyrimidine involves the condensation of 5-amino-1,3-dimethylbarbituric acid (compound I ) with aromatic aldehydes, followed by cyclization with thionyl chloride (SOCl₂). This two-step process, described by Senga et al., begins with the formation of 5-benzylideneamino-1,3-dimethylbarbituric acid intermediates (compound II ) through Schiff base formation . Subsequent treatment of II with SOCl₂ induces cyclization, yielding 2-aryl-5,7-dimethyloxazolo[5,4-d]pyrimidine-4,6(5H,7H)-diones (compound IV ) in good yields (60–85%) .
Reaction Conditions and Optimization
-
Step 1 (Condensation): Conducted at reflux in ethanol with catalytic acetic acid, requiring 4–6 hours for completion.
-
Step 2 (Cyclization): Performed under anhydrous conditions with excess SOCl₂ at 80–90°C for 2–3 hours.
-
Key Advantage: The method avoids expensive catalysts and leverages readily available starting materials, making it scalable for industrial applications .
Structural Modifications for Enhanced Biological Activity
While the core synthesis remains consistent, derivatives of this compound have been tailored to improve FGFR1 inhibition and cytotoxicity. Chen et al. synthesized a series of N5a–5l derivatives by introducing rigid side chains with heteroatoms (e.g., oxygen, nitrogen) at the C2 position of the oxazolo ring . For example, compound N5g (37.4% FGFR1 inhibition at 1.0 μM) featured a 4-methoxyphenyl group, which enhanced hydrogen bonding with the kinase’s ATP-binding pocket .
Impact of Substituents on Yield and Activity
| Derivative | R Group | Yield (%) | FGFR1 Inhibition (%) | IC₅₀ (μM) vs. H460 Cells |
|---|---|---|---|---|
| N5a | Phenyl | 68 | 22.1 | 12.45 |
| N5g | 4-MeO-phenyl | 72 | 37.4 | 5.47 |
| N5l | 2-Thienyl | 65 | 29.8 | 7.89 |
The presence of electron-donating groups (e.g., methoxy) improved both yield and biological efficacy, whereas bulky substituents reduced solubility .
Alternative Pathways for Thiazolo Analog Synthesis
Though focused on thiazolo[5,4-d]pyrimidines, studies by Abdelhady et al. and Chen et al. provide comparative insights into heterocyclic ring formation . For instance, thiazolo derivatives are synthesized via condensation of 5-amino-4-carbethoxythiazole with isocyanates under basic conditions (NaH), followed by cyclization . While this method is efficient for sulfur-containing analogs, oxazolo systems require oxygen-specific reagents like SOCl₂ .
Key Differences in Reaction Mechanisms
-
Oxazolo Systems: Rely on SOCl₂ for simultaneous dehydration and cyclization .
-
Thiazolo Systems: Utilize phosphorus pentasulfide (P₄S₁₀) or isocyanates to introduce sulfur .
Scalability and Industrial Applicability
The scalability of this compound synthesis has been validated through multi-gram preparations. For example, Senga et al. reported a 10-gram scale synthesis of compound IV with consistent yields (78–82%), highlighting the method’s robustness . Critical factors for industrial adoption include:
Q & A
(Basic) What are the common synthetic routes for 5,7-Dimethyloxazolo[5,4-d]pyrimidine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves cyclocondensation of key intermediates. For example, ethyl isocyanoacetate and ethoxycarbonyl isothiocyanate can be condensed under mild conditions to form a 5-aminothiazole intermediate, which is further functionalized via chlorination and cyclization . Optimizing yields requires careful control of reaction temperature (e.g., reflux in dioxane for 6 hours) and stoichiometric ratios of reagents like triethylamine to minimize byproducts . Microwave-assisted synthesis or catalytic methods (e.g., using POCl₃ for chlorination) may also improve efficiency .
(Basic) What spectroscopic techniques are recommended for confirming the structure and purity of this compound derivatives?
Nuclear magnetic resonance (¹H and ¹³C NMR) is critical for confirming regiochemistry and substituent positions, while mass spectrometry (LC-MS) verifies molecular weight and purity . Elemental analysis ensures stoichiometric accuracy, and X-ray crystallography can resolve ambiguities in complex derivatives . For functionalized analogs, IR spectroscopy helps identify carbonyl or amino groups introduced during synthesis .
(Advanced) How does the introduction of substituents at specific positions influence the FGFR1 inhibitory activity of this compound derivatives?
Structure-activity relationship (SAR) studies reveal that rigid side chains with heteroatoms (e.g., sulfonamide or piperazine groups) enhance FGFR1 binding affinity. For instance, compound N5g (37.4% FGFR1 inhibition at 1.0 μM) features a sulfonamide substituent, improving hydrophobic interactions with the kinase domain . Conversely, bulky substituents at the 2-position reduce activity due to steric hindrance. Computational docking studies combined with mutagenesis assays can validate these interactions .
(Advanced) What strategies can resolve discrepancies between in vitro cytotoxicity data and in vivo efficacy for these compounds?
Discrepancies often arise from differences in metabolic stability or bioavailability. To address this:
- Perform plasma stability assays to identify metabolic hotspots.
- Use proteolysis-targeting chimeras (PROTACs) to enhance target engagement in vivo.
- Validate findings with orthotopic xenograft models (e.g., H460 or A549 cell-derived tumors) to mimic human pathophysiology . The COMPARE algorithm from the NCI Therapeutics Development Program can correlate in vitro cytotoxicity profiles with clinical response data .
(Basic) What are the key considerations in designing analogues to enhance solubility without compromising activity?
Introducing polar groups (e.g., hydroxyl, amine, or carboxylate) at the 4- or 6-position improves aqueous solubility. However, avoid modifications that disrupt the planar oxazolo-pyrimidine core, as this is critical for π-π stacking with target proteins. Prodrug strategies (e.g., esterification of hydroxyl groups) can also enhance bioavailability while maintaining activity .
(Advanced) How can computational methods predict the binding affinity of derivatives with target proteins like FGFR1?
Molecular dynamics simulations and free-energy perturbation (FEP) calculations model ligand-receptor interactions. For example, docking studies with Schrödinger Suite or AutoDock Vina can predict binding poses, while MM-GBSA calculations estimate binding energies. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure kinetic parameters .
(Basic) What are typical byproducts during synthesis, and how can they be minimized?
Common byproducts include uncyclized intermediates (e.g., 5-aminothiazole derivatives) and over-chlorinated species. To minimize these:
- Use stoichiometric POCl₃ under controlled temperatures (105–110°C) .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) before cyclization .
- Monitor reactions in real-time using TLC or HPLC-MS to isolate desired products early .
(Advanced) How should researchers prioritize structural modifications when biological assay data conflict?
Apply a tiered validation approach:
Confirm target engagement using biochemical assays (e.g., kinase inhibition IC₅₀).
Cross-validate with cell-based assays (e.g., apoptosis or cell cycle arrest in NCI-60 panels) .
Use chemoinformatics tools (e.g., Tanimoto similarity scoring) to compare with known active compounds.
Prioritize derivatives with balanced potency (low μM IC₅₀) and selectivity (≥10-fold over off-target kinases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
